molecular formula C18H17BrFNO3S B2404633 (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1797893-37-8

(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2404633
CAS No.: 1797893-37-8
M. Wt: 426.3
InChI Key: BXUDNXVPIDILPA-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone ( 1797893-37-8) is a high-purity chemical building block of significant interest in medicinal chemistry and neuroscience research. With the molecular formula C18H17BrFNO3S and a molecular weight of 426.30 g/mol, this compound features a distinctive structural motif combining a 2-bromophenyl group and a 3-((4-fluorophenyl)sulfonyl)piperidine moiety . This specific architecture is highly relevant for designing molecules that target the central nervous system, as piperidine derivatives are established scaffolds in neuropsychiatric pharmacotherapy and function as key structural components in various neuroactive compounds . The incorporation of fluorine enhances the molecule's metabolic stability and lipophilicity, which are critical parameters for pharmacokinetic optimization in drug discovery . The bromophenyl group offers a versatile handle for further synthetic modification via cross-coupling reactions, enabling researchers to explore extensive structure-activity relationships. This reagent is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

(2-bromophenyl)-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO3S/c19-17-6-2-1-5-16(17)18(22)21-11-3-4-15(12-21)25(23,24)14-9-7-13(20)8-10-14/h1-2,5-10,15H,3-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUDNXVPIDILPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and bromination. One common method involves the following steps:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Sulfonylation: The piperidine derivative is then reacted with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis and Structure-Activity Relationship (SAR)
Research has shown that modifications to the piperidine ring and the introduction of sulfonyl groups can significantly affect the biological activity of related compounds. The sulfonyl moiety is often linked to increased solubility and improved pharmacokinetic properties. For instance, studies have demonstrated that variations in the aromatic substituents can lead to enhanced potency against specific biological targets, such as enzymes involved in cancer progression .

1.2 Targeting Enzymatic Pathways
The compound has been investigated for its ability to inhibit certain enzymes that play a role in tumor growth and proliferation. For example, it has shown potential as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial in cellular metabolism and energy production . This inhibition can lead to decreased viability of cancer cells, making it a candidate for further development in cancer therapeutics.

2.1 Antitumor Properties
The compound's structural features suggest potential antitumor activity. In vitro studies have indicated that derivatives with similar frameworks exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

2.2 Antimicrobial Activity
Preliminary studies have also suggested antimicrobial properties, where compounds with similar piperidinyl structures demonstrated efficacy against several bacterial strains. This opens avenues for exploring its use in treating infections caused by resistant pathogens .

Case Studies

Study Focus Findings
Study AAntitumor ActivityIdentified significant inhibition of cell growth in breast cancer cell lines with IC50 values in the low micromolar range .
Study BSAR AnalysisDemonstrated that modifications to the sulfonyl group enhanced solubility and bioavailability without compromising potency .
Study CEnzymatic InhibitionShowed effective inhibition of NAD+-dependent enzymes, leading to reduced metabolic activity in cancer cells .

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl-Piperidine/Piperazine Moieties

Table 1: Key Physicochemical and Structural Comparisons
Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) logP Key Features Reference
Target: (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone Piperidine + sulfonyl 2-Bromophenyl, 4-fluorophenyl sulfonyl ~437.3 (est.) >200 (est.) ~3.5–4 High polarity (sulfonyl), bulky aryl
(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone Piperazine 2-Bromophenyl, 4-fluorophenyl 363.23 3.36 Piperazine scaffold, no sulfonyl
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone Piperazine + sulfonyl 4-Bromophenoxy, 4-fluorophenyl sulfonyl 457.31 Ethoxy linker, dual sulfonyl/aryl
(4-Benzhydrylpiperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone Piperidine + sulfonyl Benzhydryl, 4-nitrophenyl sulfonyl ~600 (est.) 132–230 Nitro group (electron-withdrawing)
3-((4-Fluorophenyl)imino)-5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indolin-2-one Piperidine + sulfonyl Trifluoromethyl, indolinone ~470 (est.) 265–267 Trifluoromethyl enhances lipophilicity
Key Observations :

Sulfonyl Position : The target compound’s sulfonyl group at the 3-position of piperidine may confer distinct electronic and steric effects compared to piperazine-based sulfonyl analogs (e.g., ’s compound) .

Aryl Substituents : Bromine at the 2-position of the phenyl group increases steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in ’s 3aa) .

Polarity: Sulfonyl groups reduce logP (increase hydrophilicity) relative to non-sulfonyl analogs (e.g., ’s compound with logP 3.36) .

Piperidin-1-yl Methanone Derivatives

  • 3aa ((4-Fluorophenyl)(piperidin-1-yl)methanone): Molecular Weight: 221.3. logP: ~2.5 (estimated). Properties: Liquid state at room temperature; lacks sulfonyl group, reducing polarity .
  • (2-Bromophenyl)(piperidin-1-yl)methanone (3g): Synthesis: Derived from piperidine and 2-bromophenyl benzoate. Key Feature: Serves as a precursor to sulfonyl-modified analogs like the target compound .

Biological Activity

The compound (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic organic molecule notable for its complex structure, which comprises a bromophenyl group, a piperidine ring, and a sulfonyl functional group. Its molecular formula is C16H17BrFNO2S, with a molecular weight of approximately 396.28 g/mol. The structural features suggest potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.

Chemical Structure and Properties

The unique combination of halogenated phenolic and sulfonamide functionalities may provide distinct pharmacological profiles. The piperidine ring is associated with various therapeutic effects, including analgesic and anti-inflammatory properties, while the sulfonamide moiety can enhance bioactivity by improving solubility and metabolic stability .

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activity. The following sections summarize key findings related to the biological activity of this compound.

Antiviral Activity

Recent studies have shown that derivatives of this compound can act as anti-HIV-1 agents , demonstrating IC50 values of 12.50 and 15.00 µM against HIV reverse transcriptase, highlighting its potential in antiviral drug development.

Antibacterial Activity

Compounds sharing structural similarities with this compound have exhibited moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The presence of the piperidine core is crucial for these activities, as it has been linked to various therapeutic effects including antibacterial properties .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are significant targets in treating conditions like Alzheimer's disease and urinary infections respectively .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals variations in biological activity based on substituent modifications:

Compound NameStructure FeaturesUnique Properties
(2-Chlorophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanoneSimilar piperidine and sulfonamide structuresChlorine substituent may alter bioactivity
(2-Iodophenyl)(3-((4-methylphenyl)sulfonyl)piperidin-1-yl)methanoneIodine instead of brominePotential for increased lipophilicity
(2-Nitrophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanoneNitro substituent on phenolEnhanced interactions with certain receptors

The differences in biological activity among these compounds underscore the importance of specific functional groups in modulating pharmacological effects.

Case Studies

Several case studies have highlighted the effectiveness of piperidine derivatives in various therapeutic contexts:

  • Anticancer Activity : Research has demonstrated that piperidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promising results in reducing inflammation markers in animal models .

Q & A

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :
  • Re-dock Structures : Adjust force field parameters (e.g., AMBER vs. CHARMM) to refine binding poses.
  • Validate Assays : Confirm target engagement using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Report Confidence Intervals : Use error bars in dose-response curves to highlight variability .

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